Benzo[b]thiophene-3(2H)-one 1,1-dioxide

Knoevenagel condensation Active methylene acidity Heterocyclic dye synthesis

Benzo[b]thiophene-3(2H)-one 1,1-dioxide (CAS 1127-35-1), also named 1-benzothiophen-3(2H)-one 1,1-dioxide or 3-oxo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide, is a benzothiophene-derived heterocyclic building block featuring a fused benzene-thiophene ring system with a ketone at position 3 and a sulfone (1,1-dioxide) at the sulfur atom. With molecular formula C₈H₆O₃S and a molecular weight of 182.20 g·mol⁻¹, it is commercially supplied as a crystalline solid at purities typically ≥97% (HPLC).

Molecular Formula C8H6O3S
Molecular Weight 182.2 g/mol
CAS No. 1127-35-1
Cat. No. B072375
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzo[b]thiophene-3(2H)-one 1,1-dioxide
CAS1127-35-1
Molecular FormulaC8H6O3S
Molecular Weight182.2 g/mol
Structural Identifiers
SMILESC1C(=O)C2=CC=CC=C2S1(=O)=O
InChIInChI=1S/C8H6O3S/c9-7-5-12(10,11)8-4-2-1-3-6(7)8/h1-4H,5H2
InChIKeyLXCYNALXWGQUIK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzo[b]thiophene-3(2H)-one 1,1-dioxide (CAS 1127-35-1) Procurement Specifications: Core Chemical Identity, Commercial Purity Range, and Research-Grade Availability


Benzo[b]thiophene-3(2H)-one 1,1-dioxide (CAS 1127-35-1), also named 1-benzothiophen-3(2H)-one 1,1-dioxide or 3-oxo-2,3-dihydrobenzo[b]thiophene 1,1-dioxide, is a benzothiophene-derived heterocyclic building block featuring a fused benzene-thiophene ring system with a ketone at position 3 and a sulfone (1,1-dioxide) at the sulfur atom . With molecular formula C₈H₆O₃S and a molecular weight of 182.20 g·mol⁻¹, it is commercially supplied as a crystalline solid at purities typically ≥97% (HPLC) . The sulfone group strongly activates the C-2 methylene for condensation chemistry, making this compound a versatile intermediate for disperse dyes, bioactive molecule libraries, nonlinear optical chromophores, and spiroheterocyclic scaffolds [1].

Why Generic Benzo[b]thiophene-3(2H)-one 1,1-dioxide Cannot Be Interchanged with Non-Sulfone Analogs or Alternative Heterocyclic Ketones: Physicochemical and Reactivity Rationale


Benzo[b]thiophene-3(2H)-one 1,1-dioxide cannot be freely substituted by its non-sulfone congener benzo[b]thiophen-3(2H)-one, by indan-1-one, or by 1,3-indandione because the 1,1-dioxide functionality confers a unique combination of enhanced methylene CH acidity at C-2 and a strong electron-acceptor character that is absent in the non-oxidized thioether [1]. The sulfone group inductively stabilizes the enolate generated during Knoevenagel and Gewald condensations, enabling high-yield derivatization under mild base catalysis, whereas benzo[b]thiophen-3(2H)-one requires stronger conditions and gives lower conversions [1][2]. In nonlinear optical (NLO) applications, the benzothiophene-S,S-dioxide acceptor unit delivers significantly higher molecular hyperpolarizability than indan-1-one- or tetralone-based acceptors of comparable donor strength, making this compound the preferred choice for D-π-A chromophores requiring large two-photon absorption cross-sections [3]. Simply swapping to a cheaper β-ketosulfone or homophthalic anhydride surrogate eliminates these performance advantages.

Quantitative Differentiation Evidence for Benzo[b]thiophene-3(2H)-one 1,1-dioxide (CAS 1127-35-1) versus In-Class and Cross-Class Analogs


Enhanced Methylene CH Acidity at C-2 Drives 90% Synthetic Yield in Knoevenagel Condensation versus Non-Sulfone Benzothiophenones

The 1,1-dioxide functionality increases the CH acidity of the C-2 methylene protons relative to the parent benzo[b]thiophen-3(2H)-one, enabling efficient Knoevenagel condensation with malononitrile using only catalytic piperidine/acetic acid at room temperature. In the commercialized dye Foron Blue SR (C.I. Disperse Blue 354), the dicyanovinyl derivative of compound 1 (benzo[b]thiophene-3(2H)-one-1,1-dioxide) served as the key methylene-active intermediate, selected in preference to non-sulfone benzothiophenones precisely because the latter lack sufficient CH acidity for this transformation [1]. In synthetic practice, the downstream manufacture of 1127-35-1 via acid-catalyzed cyclization of a keto-sulfone precursor proceeds with a reported yield of 90%, demonstrating robust process scalability .

Knoevenagel condensation Active methylene acidity Heterocyclic dye synthesis

Anti-Tubercular Potency of 3-Substituted Benzo[b]thiophene-1,1-dioxide Derivatives: Tetrazole Substituent Achieves MIC of 2.6 µM Against M. tuberculosis H37Rv

A comprehensive SAR study evaluated 3-substituted benzo[b]thiophene-1,1-dioxide compounds against virulent M. tuberculosis H37Rv under aerobic conditions. The tetrazole-substituted analog exhibited the highest potency with a minimum inhibitory concentration (MIC) of 2.6 µM, while oxadiazole-substituted analogs showed moderate activity (MIC range 3–8 µM) [1]. Critically, imidazole, thiadiazole, and thiazole substituents at the C-3 position resulted in little or no anti-tubercular activity, demonstrating that the heterocyclic appendage at C-3—not merely the benzothiophene-1,1-dioxide core—governs potency [1]. Across the series, all 3-substituted compounds were cytotoxic to Vero cells (TC₅₀ = 0.1–5 µM), with the tetrazole analog showing a particularly narrow selectivity window (TC₅₀ = 0.1 µM) [1]. The parent compound 1127-35-1 itself serves as the essential synthetic precursor for introducing these C-3 heteroarylthio substituents.

Anti-tubercular drug discovery Mycobacterium tuberculosis Structure-activity relationship

Two-Photon Absorption Cross-Section of BTD-Based Chromophore Reaches 484 GM—Approximately 2.7× That of Comparable Indan-1-one-Based NLO Chromophores

Donor-π-Acceptor (D-π-A) chromophores incorporating benzo[b]thiophene-3(2H)-one 1,1-dioxide (BTD) as the electron-acceptor unit were compared with chromophores using alternative acceptors for nonlinear optical (NLO) performance. The carbazole-donor-BTD-acceptor compound 3c exhibited a two-photon absorption (2PA) cross-section σ₂ = 484.39 GM (Goeppert-Mayer units) measured by the spectroscopic method [1]. In contrast, structurally analogous D-π-A chromophores built on the indan-1-one acceptor scaffold—another common electron-deficient ketone—typically exhibit 2PA cross-sections in the range of 100–180 GM [2]. The BTD acceptor also enabled aggregation-induced emission enhancement (AIEE): compound 3a showed quantum yield enhancement from Φ = 0.041 (solution, MeCN) to Φ = 0.31 (aggregate state), a 7.6-fold improvement [1].

Nonlinear optics Two-photon absorption D-π-A chromophores

Pd-Catalyzed Direct C(sp³)-H Arylation of 1127-35-1 Cuts Synthesis from 4–5 Steps to 2 Steps, Achieving 65% Yield vs. Traditional Multi-Step Routes

The direct palladium-catalyzed C(sp³)-H arylation of benzo[b]thiophene-3(2H)-one 1,1-dioxide (1a) with aryl bromides was developed as a concise alternative to traditional multi-step synthesis of 2-arylbenzo[b]thiophen-3(2H)-one 1,1-dioxides [1]. Under optimized conditions (Pd(OAc)₂ 10 mol%, PCy₃·HBF₄ 20 mol%, KOtBu, NMP, 110 °C), the target 2-phenyl derivative 1c was obtained in 65% yield [1]. The traditional route to these biologically active intermediates requires 4–5 sequential steps including pre-halogenation, metalation, and coupling, with reported overall yields of approximately 25–35% [1]. This protocol is the first reported C(sp³)-H arylation on a cyclic β-ketosulfone scaffold—prior reports on acyclic β-ketosulfones (Kashin 2002; Chang 2015) required strong base (LiTMP), Lewis acid (ZnF₂), and complex phosphine ligands (RuPhos) [1].

C-H activation Palladium catalysis Synthetic methodology

Benzo[b]thiophene-1,1-dioxide-Based Disperse Dyes on Polyester Deliver Excellent Washing, Rubbing, and Sublimation Fastness vs. Anthraquinone Disperse Dye Benchmarks

Azo disperse dyes derived from benzo[b]thiophene-3(2H)-one-1,1-dioxide (via Knoevenagel, Gewald, and Vilsmeier-Haack transformations) were applied to polyester fabric and evaluated against industry-standard fastness criteria [1][2]. The dyed polyester fabrics consistently exhibited fair to excellent light fastness (grade 4–5 on the ISO Blue Wool scale) and excellent washing, rubbing, perspiration, and sublimation fastness (grade 4–5) [2]. This performance profile compares favorably with anthraquinone-based disperse dyes, which often show good light fastness (grade 5–6) but moderate washing fastness (grade 3–4) due to weaker dye-fiber interaction on polyester . The benzothiophene-based dyes gave light pink to reddish-pink shades with very good depth and levelness, and acceptable dyebath exhaustion [2].

Disperse dyes Polyester dyeing Fastness properties

Commercial Availability at 97% Purity with Batch-Specific Analytical Documentation (NMR, HPLC, GC) Enables Reproducible Procurement for GLP Studies

Benzo[b]thiophene-3(2H)-one 1,1-dioxide (CAS 1127-35-1) is commercially available from multiple reputable suppliers at a standard purity of 97% (HPLC), with batch-specific Certificates of Analysis including NMR, HPLC, and GC data . Sigma-Aldrich lists the compound as AldrichCPR product PH010369, supplied as a solid with recommended storage at room temperature in dry conditions . In contrast, structurally simpler surrogates such as benzo[b]thiophen-3(2H)-one (non-sulfone) and thioindigo precursors are frequently sold at lower purities (90–95%) with less rigorous analytical characterization, introducing variability in downstream reaction stoichiometry . The availability of 1127-35-1 at 97% purity from multiple global suppliers (Sigma-Aldrich, Aladdin, Apollo Scientific, Bidepharm, Chemsrc) ensures competitive pricing and supply chain redundancy .

Chemical procurement Purity specifications Quality control

Optimal Research and Industrial Application Scenarios for Benzo[b]thiophene-3(2H)-one 1,1-dioxide (CAS 1127-35-1)


Medicinal Chemistry: Focused Library Synthesis for Anti-Tubercular Hit-to-Lead Optimization

Procure 1127-35-1 as the core intermediate for constructing a focused library of 3-substituted benzo[b]thiophene-1,1-dioxides with systematic variation of C-3 heteroarylthio substituents (tetrazole, oxadiazole, thiadiazole, imidazole, thiazole) [1]. The tetrazole-substituted analog achieved an MIC of 2.6 µM against M. tuberculosis H37Rv, while oxadiazoles showed MICs of 3–8 µM and imidazole/thiadiazole/thiazole analogs were inactive, providing clear SAR guidance for library design [1]. Researchers should incorporate a Vero cell cytotoxicity counter-screen (TC₅₀ determination) early in the screening cascade, as all analogs in this series exhibited cytotoxicity (TC₅₀ = 0.1–5 µM) [1].

Nonlinear Optical Materials: D-π-A Chromophore Engineering for Two-Photon Bioimaging Probes

Use 1127-35-1 as the electron-acceptor building block in Donor-π-Acceptor chromophores for high-brightness two-photon fluorescence applications [1]. The BTD acceptor provides a 2PA cross-section σ₂ = 484 GM with carbazole donor (compound 3c), approximately 2.7–4.8× larger than indan-1-one-based chromophores of comparable donor strength [1][2]. The aggregation-induced emission enhancement (AIEE) property—7.6-fold quantum yield increase from solution (Φ = 0.041) to solid state (Φ = 0.31) for compound 3a—additionally qualifies BTD chromophores for solid-state emissive device applications [1].

Process Chemistry: Streamlined Kilogram-Scale Synthesis of 2-Aryl BTD Intermediates via Direct C(sp³)-H Arylation

Implement the Pd-catalyzed direct C(sp³)-H arylation of 1127-35-1 (optimized conditions: 10 mol% Pd(OAc)₂, 20 mol% PCy₃·HBF₄, KOtBu, NMP, 110 °C) to replace traditional 4–5 step routes for 2-arylbenzo[b]thiophen-3(2H)-one 1,1-dioxides [1]. This 2-step protocol delivers 65% isolated yield versus ~25–35% overall yield for the traditional sequence, effectively doubling production throughput and halving solvent/reagent consumption [1]. The method is compatible with electron-donating substituents on the aryl bromide coupling partner; electron-withdrawing and sterically hindered aryl bromides give reduced yields [1].

Textile Chemistry: Disperse Dye Development for High-Performance Polyester with Superior Washing and Sublimation Fastness

Derivatize 1127-35-1 via Knoevenagel, Gewald, or Vilsmeier-Haack reactions to access styryl, azo, and hydrazone disperse dyes for polyester textiles [1]. BTD-derived azo dyes on polyester deliver excellent washing, rubbing, perspiration, and sublimation fastness (grade 4–5), outperforming anthraquinone disperse dyes on washing fastness by 1–2 ISO grade units, though light fastness (grade 4–5) remains below anthraquinone benchmarks (grade 5–6) [2][3]. These dyes are particularly suited for applications requiring repeated laundering durability, such as sportswear, upholstery, and automotive interior fabrics.

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